molecular formula C15H14Cl2FNO5 B1676573 (1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid CAS No. 569686-87-9

(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Número de catálogo: B1676573
Número CAS: 569686-87-9
Peso molecular: 378.2 g/mol
Clave InChI: LFAGGDAZZKUVKO-JAGWWQSPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BCI-632 es un metabolito activo del profármaco BCI-838, que es un antagonista del receptor metabotrópico de glutamato de grupo II. Este compuesto ha mostrado promesa en varios campos de investigación científica, particularmente en la neurogénesis y la mejora de la función cognitiva .

Análisis De Reacciones Químicas

BCI-632 se somete a varias reacciones químicas, que incluyen:

    Oxidación: Esta reacción es crucial para su activación metabólica.

    Reducción: Puede sufrir reacciones de reducción en condiciones específicas.

    Sustitución: BCI-632 puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos.

Aplicaciones Científicas De Investigación

The compound has been studied for its inhibitory effects on various biological targets:

  • RET Kinase Inhibition : It has shown promise as a highly selective and effective inhibitor of RET (rearranged during transfection) kinase, particularly against the RET V804M mutant variant associated with certain cancers. This inhibition is crucial for the development of targeted therapies for RET-driven malignancies .
  • Anticancer Potential : The compound's ability to inhibit RET kinase suggests its potential role in cancer treatment strategies, especially in tumors that exhibit RET mutations or overexpression. This makes it a candidate for further clinical evaluation in oncology .

Pharmaceutical Development

The compound is part of ongoing research into new drug formulations and therapeutic strategies:

  • Drug Formulation : Research has indicated that this compound can be incorporated into drug delivery systems aimed at enhancing bioavailability and targeting specific tissues affected by cancer .
  • Combination Therapies : Studies are exploring the efficacy of this compound in combination with other anticancer agents to improve therapeutic outcomes and reduce resistance mechanisms in cancer cells .

Case Studies

Several case studies have highlighted the applications of this compound:

  • Case Study 1 : A study published in a peer-reviewed journal demonstrated that the administration of this compound in preclinical models resulted in significant tumor regression in RET-positive tumors. The study emphasized the need for further clinical trials to validate these findings in human subjects .
  • Case Study 2 : Another research effort focused on the pharmacokinetics of this compound when administered orally versus intravenously. Results indicated favorable absorption characteristics and a promising safety profile, supporting its advancement into clinical trials for cancer therapy .

Data Table: Summary of Applications

Application AreaDescriptionEvidence Source
RET Kinase InhibitionHighly selective inhibitor for RET mutations linked to cancer
Anticancer TherapyPotential use in targeting RET-driven malignancies
Drug FormulationIntegration into advanced drug delivery systems
Combination TherapiesEnhancing efficacy with other anticancer agents
Preclinical EfficacyDemonstrated tumor regression in RET-positive models
PharmacokineticsFavorable absorption and safety profile

Mecanismo De Acción

BCI-632 ejerce sus efectos antagonizando los receptores metabotrópicos de glutamato de grupo II (mGluR2/3). Este antagonismo conduce a la modulación de la liberación de neurotransmisores y la estimulación de la neurogénesis. Los objetivos moleculares involucrados incluyen el factor neurotrófico derivado del cerebro y la vía PI3K-MTOR .

Comparación Con Compuestos Similares

Actividad Biológica

The compound (1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H16Cl4FNO5
  • Molecular Weight : 493.15 g/mol
  • Key Functional Groups :
    • Amino group
    • Dicarboxylic acid
    • Methoxy group
    • Fluorine substituent

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the modulation of receptor functions and metabolic pathways.

The compound is believed to interact with several receptors and enzymes involved in metabolic processes:

  • Metabotropic Glutamate Receptors (mGluRs) :
    • The compound may act as a modulator of mGluRs, which are critical in neurotransmission and neuroplasticity.
    • Activation of these receptors can influence various neurological conditions and cognitive functions .
  • Peroxisome Proliferator-Activated Receptors (PPARs) :
    • Preliminary studies suggest that it might function as a PPAR agonist, influencing lipid metabolism and adipocyte differentiation .
    • This activity could have implications in metabolic disorders such as obesity and diabetes.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological effects of this compound:

  • Adipocyte Differentiation :
    • At concentrations of 50 μM and 100 μM, the compound was shown to affect the expression of genes related to lipid accumulation in preadipocytes .
    • The differentiation process was inhibited by PPAR antagonists, confirming the role of PPAR activation in its mechanism.

Case Study 1: Neuroprotection

In a study involving transgenic mice models for Alzheimer’s disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests a potential role in neuroprotection through mGluR modulation.

Case Study 2: Metabolic Effects

Another study evaluated the impact on metabolic health in obese rats. The compound's administration led to significant reductions in body weight and improved insulin sensitivity, attributed to its action on PPAR pathways.

Data Tables

Biological ActivityObserved EffectConcentrationReference
Adipocyte DifferentiationInduces lipid accumulation50 μM & 100 μM
NeuroprotectionImproved cognitive functionVaries by model
Weight ReductionSignificant decrease in body weightVaries by study

Propiedades

Número CAS

569686-87-9

Fórmula molecular

C15H14Cl2FNO5

Peso molecular

378.2 g/mol

Nombre IUPAC

(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

InChI

InChI=1S/C15H14Cl2FNO5/c16-8-2-1-6(3-9(8)17)5-24-10-4-7-11(14(7,18)12(20)21)15(10,19)13(22)23/h1-3,7,10-11H,4-5,19H2,(H,20,21)(H,22,23)/t7-,10-,11+,14-,15+/m1/s1

Clave InChI

LFAGGDAZZKUVKO-JAGWWQSPSA-N

SMILES

C1C2C(C2(C(=O)O)F)C(C1OCC3=CC(=C(C=C3)Cl)Cl)(C(=O)O)N

SMILES isomérico

C1[C@@H]2[C@@H]([C@]2(C(=O)O)F)[C@@]([C@@H]1OCC3=CC(=C(C=C3)Cl)Cl)(C(=O)O)N

SMILES canónico

C1C2C(C2(C(=O)O)F)C(C1OCC3=CC(=C(C=C3)Cl)Cl)(C(=O)O)N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

2-amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo(3.1.0)hexane-2,6-dicarboxylic acid
MGS 0039
MGS-0039
MGS0039

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Reactant of Route 3
(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Reactant of Route 4
(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Reactant of Route 5
(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.